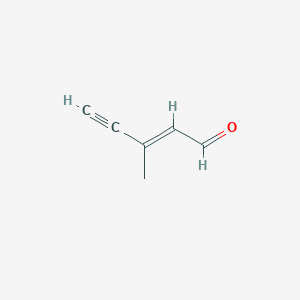

(E)-3-methylpent-2-en-4-ynal

Description

Structural Significance and Nomenclature of Conjugated Enynals

The structure of (E)-3-methylpent-2-en-4-ynal, with its conjugated system, is of considerable interest in organic synthesis. The interplay between the electron-withdrawing aldehyde group and the electron-donating alkene and alkyne moieties creates a molecule with multiple reactive sites, making it a versatile building block for the synthesis of more complex organic structures. researchgate.netresearchgate.net

The nomenclature of conjugated enynals follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). wizeprep.comdoubtnut.com For this compound, the name is derived as follows:

The longest carbon chain containing both the double and triple bonds, as well as the aldehyde functional group, is identified. In this case, it is a five-carbon chain, hence the root "pent."

The presence of a double bond is indicated by "en," and a triple bond by "yn." The aldehyde group is denoted by the suffix "al." ksu.edu.sa

The positions of these functional groups are numbered to give the principal functional group (the aldehyde) the lowest possible number. Thus, the aldehyde carbon is C1.

The double bond is located between C2 and C3, and the triple bond starts at C4.

A methyl group is present as a substituent at the C3 position.

The stereochemistry of the double bond is specified as (E), indicating that the higher priority substituents on each carbon of the double bond are on opposite sides. wikipedia.orgkhanacademy.org

The systematic naming ensures a clear and unambiguous description of the molecule's structure. wizeprep.com

Below is a table summarizing the key structural features and IUPAC nomenclature of this compound.

| Structural Feature | Description |

| Molecular Formula | C₆H₆O nih.gov |

| Parent Chain | Pentane |

| Functional Groups | Aldehyde (-CHO), Alkene (C=C), Alkyne (C≡C) |

| Position of Double Bond | C2 |

| Position of Triple Bond | C4 |

| Substituent | Methyl group at C3 |

| Stereochemistry | (E) configuration at the C2=C3 double bond |

| Full IUPAC Name | This compound |

Stereoisomerism and the Importance of (E)-Configuration in Organic Synthesis

Stereoisomerism is a fundamental concept in organic chemistry, where isomers have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional arrangement of their atoms. wikipedia.org In alkenes, this is often observed as cis-trans or, more broadly, E/Z isomerism, arising from the restricted rotation around the carbon-carbon double bond. wikipedia.org

The (E)-configuration of 3-methylpent-2-en-4-ynal is crucial as it defines the specific spatial arrangement of the substituents around the double bond. fiveable.me The "E" designation, from the German word entgegen meaning "opposite," signifies that the highest priority groups on each of the double-bonded carbons are on opposite sides of the double bond. wikipedia.org According to the Cahn-Ingold-Prelog (CIP) priority rules, the aldehyde group at C2 has a higher priority than the hydrogen atom, and the ethynyl (B1212043) group at C3 has a higher priority than the methyl group. Since these higher priority groups are on opposite sides of the double bond, the isomer is designated as (E).

The stereochemical configuration of a molecule can profoundly influence its physical properties, reactivity, and biological activity. numberanalytics.com In organic synthesis, the ability to control the stereochemistry of a reaction is paramount. The (E)-configuration of the starting material can dictate the stereochemical outcome of subsequent reactions, allowing for the selective synthesis of a desired stereoisomer of a target molecule. fiveable.menumberanalytics.com For instance, in reactions involving the cyclization of enynes, the initial stereochemistry of the double bond can determine the relative stereochemistry of the newly formed chiral centers in the cyclic product. researchgate.net This stereospecificity is a powerful tool for chemists in the construction of complex molecules with defined three-dimensional structures. fiveable.me

The table below highlights the key aspects of stereoisomerism in this compound.

| Concept | Description |

| Stereoisomerism | Isomers with the same connectivity but different spatial arrangements of atoms. wikipedia.org |

| E/Z Isomerism | A type of stereoisomerism in alkenes due to restricted rotation around the C=C double bond. wikipedia.org |

| (E)-Configuration | Indicates that the highest priority substituents on the double bond carbons are on opposite sides. wikipedia.org |

| Significance in Synthesis | The stereochemistry of the starting material can control the stereochemical outcome of a reaction, enabling the synthesis of specific stereoisomers. researchgate.netfiveable.me |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6O |

|---|---|

Molecular Weight |

94.11 g/mol |

IUPAC Name |

(E)-3-methylpent-2-en-4-ynal |

InChI |

InChI=1S/C6H6O/c1-3-6(2)4-5-7/h1,4-5H,2H3/b6-4+ |

InChI Key |

IFWPFCCGBZEOPS-GQCTYLIASA-N |

Isomeric SMILES |

C/C(=C\C=O)/C#C |

Canonical SMILES |

CC(=CC=O)C#C |

Origin of Product |

United States |

Synthetic Methodologies for E 3 Methylpent 2 En 4 Ynal and Its Stereoisomers

Classical and Established Synthetic Routes

Oxidative Transformations of Precursor Diols

A classical approach to obtaining aldehydes involves the oxidative cleavage of vicinal diols. This method can be adapted for the synthesis of unsaturated aldehydes like (E)-3-methylpent-2-en-4-ynal, typically involving a multi-step sequence. The general strategy commences with the formation of a suitable unsaturated diol, which is then cleaved to yield the desired aldehyde functionality.

A plausible synthetic pathway begins with the dihydroxylation of a corresponding diene, 3-methylpenta-1,3-dien-4-yne. This dihydroxylation can be achieved using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions to yield a vicinal diol. chemistrysteps.com Subsequent oxidative cleavage of the formed diol, for instance with periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄), would then break the carbon-carbon bond of the diol to furnish the target enynal. acs.org This sequence is advantageous for its reliability, although the toxicity of reagents like osmium tetroxide necessitates careful handling.

| Step | Reactant | Reagent | Product | Typical Yield (%) |

| 1 | 3-methylpenta-1,3-dien-4-yne | OsO₄, NMO | 3-methylpent-4-yne-1,2-diol | 85-95 |

| 2 | 3-methylpent-4-yne-1,2-diol | HIO₄ | This compound | 80-90 |

Aldol (B89426) Condensation Strategies in Enynal Formation

Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that can be effectively utilized for the synthesis of α,β-unsaturated carbonyl compounds. wikipedia.org The synthesis of this compound can be envisioned through a crossed aldol condensation between an alkynal, such as propynal, and a ketone, like acetone, in the presence of a base or acid catalyst. libretexts.org

In a typical base-catalyzed aldol condensation, the ketone is deprotonated to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy carbonyl compound readily undergoes dehydration, often promoted by heat, to yield the conjugated enone system. masterorganicchemistry.com To achieve the desired (E)-isomer, thermodynamic control of the elimination step is crucial. The Claisen-Schmidt condensation, a variation of the crossed aldol condensation, is particularly relevant when reacting an enolizable ketone with a non-enolizable aldehyde. masterorganicchemistry.com

| Aldehyde | Ketone | Catalyst | Product | Typical Yield (%) |

| Propynal | Acetone | NaOH, H₂O/EtOH | 3-methylpent-2-en-4-ynal | 60-75 |

| Ethynylmethanal | Propan-2-one | KOH, MeOH | 3-methylpent-2-en-4-ynal | 65-80 |

Transition Metal-Catalyzed Approaches

Deoxyalkynylation Reactions of Enaminones

Recent advancements in synthetic methodology have introduced novel transition metal-catalyzed reactions for the efficient construction of complex molecular architectures. One such powerful method is the deoxyalkynylation of enaminones, which provides a direct route to enynals. acs.org Enaminones are versatile building blocks due to their multiple reactive sites. beilstein-journals.org

This transformation can be achieved through the cooperative action of a trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and a palladium/copper catalytic system. acs.org The reaction proceeds by activating the enaminone with Tf₂O, followed by a palladium-catalyzed cross-coupling with a terminal alkyne, co-catalyzed by a copper(I) salt. This methodology has been shown to be effective for a variety of enaminones and alkynes, affording the corresponding enynals with good functional group compatibility. acs.org

| Enaminone Substrate | Alkyne Substrate | Catalyst System | Product | Yield (%) |

| 1-(Dimethylamino)prop-1-en-3-one | Phenylacetylene | Tf₂O/PdCl₂(PPh₃)₂/CuI | 3-Phenylprop-2-en-1-ynal | 80 |

| 3-(Dimethylamino)cyclohex-2-en-1-one | Ethynyltrimethylsilane | Tf₂O/PdCl₂(PPh₃)₂/CuI | 3-(Trimethylsilylethynyl)cyclohex-2-en-1-one | 95 |

Ethynylation and Subsequent Isomerization Pathways for Related Compounds

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, with the Sonogashira coupling being a prominent method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. libretexts.orgwikipedia.org This reaction is highly suitable for the synthesis of conjugated enynes. The synthesis of a precursor to this compound can be accomplished by the Sonogashira coupling of a vinyl halide, such as 1-bromo-1-propene, with a terminal alkyne like ethynyl (B1212043) methyl ketone. The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and a base. wikipedia.org

The initial product of the coupling reaction would be an enynone. Subsequent modification of the ketone functionality, for instance, through reduction to an alcohol followed by oxidation, would yield the target aldehyde. Alternatively, direct coupling of an appropriate vinyl aldehyde derivative could be explored. The stereochemistry of the resulting double bond is generally retained from the starting vinyl halide, making this a stereoselective approach. Isomerization of the double bond, if necessary, can sometimes be achieved under thermal or catalytic conditions. rsc.org

| Vinyl Halide | Alkyne | Catalyst System | Product | Typical Yield (%) |

| (E)-1-Iodopropene | Ethynyl methyl ketone | Pd(PPh₃)₄, CuI, Et₃N | (E)-3-Methylpent-3-en-1-yn-5-one | 85-95 |

| (E)-1-Bromopropene | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂, CuI, i-Pr₂NH | (E)-4-Hydroxy-4-methyl-2-penten-1-yne | 70-85 |

Wittig Reaction-Based Syntheses

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from carbonyl compounds and phosphonium (B103445) ylides. organic-chemistry.org This reaction can be effectively employed to construct the α,β-unsaturated aldehyde core of this compound. A viable retrosynthetic approach involves the reaction of an appropriate phosphorus ylide with an alkynal.

Specifically, the synthesis could involve the preparation of a phosphonium ylide derived from 2-bromopropane. This ylide would then be reacted with propynal. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to give (Z)-alkenes. organic-chemistry.org For the synthesis of the target (E)-isomer, conditions favoring thermodynamic control or the use of a stabilized ylide would be preferable.

An alternative Wittig strategy involves the reaction of a vinylphosphonium salt with an appropriate nucleophile to generate the ylide in situ, which then reacts with an aldehyde. nih.gov

| Phosphonium Ylide Precursor | Carbonyl Compound | Base | Product | Stereoselectivity (E:Z) |

| (1-Methylethyl)triphenylphosphonium bromide | Propynal | n-BuLi | 3-Methylpent-2-en-4-ynal | Varies |

| (1-Carboxyethyl)triphenylphosphonium bromide | Propynal | NaH | This compound | >95:5 |

Generation of Phosphonium Ylides for Carbonyl Condensation

Phosphonium ylides, also known as Wittig reagents, are key intermediates in the synthesis of alkenes from carbonyl compounds. fiveable.melibretexts.org Their generation is typically a two-step process that begins with the formation of a phosphonium salt, followed by deprotonation to yield the reactive ylide.

The initial step involves the nucleophilic substitution (SN2) reaction between a phosphine (B1218219), most commonly triphenylphosphine, and an alkyl halide. masterorganicchemistry.com This reaction is most efficient with primary and methyl halides, while secondary halides react more slowly. masterorganicchemistry.com The product is a stable, crystalline alkylphosphonium salt.

The second step is the deprotonation of the phosphonium salt at the carbon adjacent to the phosphorus atom. The acidity of the α-protons is significantly increased due to the electron-withdrawing nature of the positively charged phosphorus. masterorganicchemistry.comyoutube.com A sufficiently strong base is used to remove one of these protons, creating the ylide—a species characterized by adjacent positive and negative charges. libretexts.org The choice of base is critical and depends on the substituents on the α-carbon. youtube.com

Non-stabilized Ylides: For ylides where the α-carbon is substituted with only alkyl groups or hydrogen, the α-protons are only weakly acidic. Consequently, very strong bases are required for deprotonation. Common bases for this purpose include n-butyllithium (n-BuLi) and sodium amide (NaNH₂). masterorganicchemistry.comyoutube.com

Stabilized Ylides: If the α-carbon bears an electron-withdrawing group (e.g., carbonyl, ester, cyano), the resulting carbanion is stabilized by resonance. This increased acidity allows for the use of weaker, less hazardous bases such as sodium hydroxide (B78521) or alkoxides (e.g., sodium ethoxide). youtube.comorganic-chemistry.org

The generated ylide is often used in situ without isolation for the subsequent reaction with an aldehyde or ketone. e-bookshelf.de

| Ylide Type | Substituent (R) on α-Carbon | Relative Acidity of α-Proton | Required Base Strength | Example Bases |

|---|---|---|---|---|

| Non-stabilized | -H, -Alkyl | Low | Very Strong | n-Butyllithium (n-BuLi), Sodium Amide (NaNH₂) |

| Stabilized | -C(O)R', -COOR', -CN | High | Moderate to Strong | Sodium Hydride (NaH), Sodium Ethoxide (NaOEt), NaOH |

Stereoselective Control in Wittig Olefination

The Wittig reaction is a cornerstone of alkene synthesis, proceeding through the reaction of a phosphorus ylide with an aldehyde or ketone. wikipedia.org The reaction mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to a four-membered ring intermediate known as an oxaphosphetane. organic-chemistry.org This intermediate then decomposes to form the alkene and a stable phosphine oxide, which is the thermodynamic driving force for the reaction. organic-chemistry.org

A key feature of the Wittig reaction is the ability to control the stereochemical outcome (E/Z isomerism) of the resulting alkene. This control is primarily dictated by the electronic nature of the ylide.

Stabilized Ylides and (E)-Alkene Formation: Ylides stabilized by an adjacent electron-withdrawing group react under conditions that allow for equilibration of the intermediates. The reaction is thermodynamically controlled, favoring the formation of the more stable (E)-alkene. organic-chemistry.org The synthesis of this compound, which features a conjugated system, would typically employ a stabilized ylide to ensure the desired (E) geometry. For instance, the reaction could involve an ylide such as (triphenylphosphoranylidene)acetaldehyde (B13936) reacting with an appropriate alkynyl ketone or aldehyde.

Non-stabilized Ylides and (Z)-Alkene Formation: Non-stabilized ylides react rapidly and irreversibly under kinetic control. The transition state leading to the cis-oxaphosphetane is sterically favored, resulting in the preferential formation of the (Z)-alkene. organic-chemistry.orgwikipedia.org

For cases requiring (E)-alkenes from non-stabilized ylides, the Schlosser modification can be employed. This procedure involves the use of excess strong base at low temperatures to deprotonate the intermediate betaine (B1666868), forcing an equilibration to the more stable anti-betaine, which then collapses to the (E)-alkene upon protonation. harvard.edu

| Factor | Condition for (E)-Selectivity | Condition for (Z)-Selectivity | Rationale |

|---|---|---|---|

| Ylide Type | Stabilized Ylide (e.g., R = -COR') | Non-stabilized Ylide (e.g., R = -Alkyl) | Stabilized ylides react reversibly (thermodynamic control), favoring the more stable E-product. Non-stabilized ylides react irreversibly (kinetic control). |

| Solvent | Aprotic, non-polar solvents | Polar aprotic solvents | Solvent can influence the stability and reactivity of intermediates. |

| Salt Effects | Salt-free conditions | Presence of lithium salts | Lithium salts can stabilize the betaine intermediate, influencing the reaction pathway towards the Z-isomer. |

| Temperature | Higher temperatures can favor thermodynamic product | Low temperatures favor kinetic product | Controls the reversibility of the initial addition step. |

Chiral Synthesis and Stereochemical Considerations

While this compound is itself an achiral molecule, the principles of asymmetric synthesis are crucial for the preparation of its chiral derivatives or for using chiral precursors to influence reaction pathways. The construction of molecules with defined three-dimensional structures requires careful planning and execution to generate and maintain stereochemical information. researchgate.net

Enantioselective Preparations of this compound Precursors

The synthesis of chiral precursors that could be elaborated into chiral analogues of this compound often relies on asymmetric catalysis or the use of chiral auxiliaries. These methods aim to create stereogenic centers with high enantiomeric excess (ee).

One strategy involves the enantioselective synthesis of chiral propargyl alcohols, which are versatile building blocks. This can be achieved through methods such as the asymmetric reduction of a prochiral ynone using a chiral reducing agent or catalyst system. Alternatively, the enantioselective addition of an alkyne nucleophile to an aldehyde, mediated by a chiral catalyst, can provide access to these valuable intermediates. researchgate.net

Modern catalytic methods offer powerful tools for creating chiral precursors. For example, transition metal catalysis (e.g., using palladium or copper) with chiral ligands can facilitate a range of enantioselective transformations, including allylic alkylations and cross-coupling reactions, to form chiral enynes. researchgate.net Furthermore, organocatalysis, employing small organic molecules like chiral phosphoric acids, has emerged as a strategy for promoting highly enantioselective reactions, such as N-H insertion reactions of vinyldiazoacetates, to produce chiral products. rsc.org

Maintenance of Stereochemical Integrity During Functionalization

Once a chiral center is established in a precursor molecule, it is imperative that its stereochemical integrity is maintained throughout all subsequent synthetic transformations. nih.gov The loss of stereochemical purity, often through racemization or epimerization, can undermine the entire synthetic effort.

Maintaining stereointegrity requires careful selection of reagents and reaction conditions. Key considerations include:

Mild Conditions: Employing mild reagents and neutral or buffered pH conditions can prevent the epimerization of stereocenters, particularly those alpha to a carbonyl group or other activating functionality.

Low Temperatures: Many reactions are run at low temperatures to minimize side reactions and prevent racemization pathways that may have a higher activation energy.

Stereospecific Reactions: The chosen reactions should be known to proceed with a predictable stereochemical outcome (e.g., SN2 reactions, which proceed with inversion of configuration).

The stability of chiral intermediates is also a critical factor. For instance, in reactions involving organometallic species, such as the Cu-allenyl intermediates formed during certain hydroboration reactions, the stereochemical integrity depends on the rate of the subsequent trapping reaction. nih.gov If the intermediate is too stable or the trapping agent is not reactive enough, racemization can occur before the desired bond is formed. nih.gov Therefore, a deep understanding of the reaction mechanism is essential for designing a synthetic sequence that delivers the final product with high enantiopurity.

Reactivity and Mechanistic Insights into E 3 Methylpent 2 En 4 Ynal

Electrophilic and Nucleophilic Reactivity of the Enynal Moiety

The unique arrangement of conjugated π-systems in (E)-3-methylpent-2-en-4-ynal, specifically the aldehyde, alkene, and alkyne moieties, results in a molecule with multiple reactive sites. The electron-withdrawing nature of the carbonyl group significantly influences the electronic properties of the entire conjugated system, creating distinct electrophilic centers that dictate its reactivity towards nucleophiles.

The carbonyl group in aldehydes is inherently polar due to the higher electronegativity of oxygen compared to carbon. quora.com This polarization results in a partial positive charge (δ+) on the carbonyl carbon and a partial negative charge (δ-) on the oxygen atom, rendering the carbonyl carbon an electrophilic center. quora.comnih.gov Consequently, this site is susceptible to attack by a wide range of nucleophiles in what are known as nucleophilic addition reactions. ncert.nic.inlibretexts.org

In the first step of the mechanism, the nucleophile attacks the electrophilic carbonyl carbon, causing the rehybridization of this carbon from sp² to sp³. libretexts.org This leads to the formation of a tetrahedral alkoxide intermediate. ncert.nic.in In the subsequent step, this intermediate is typically protonated by an acid source in the reaction medium to yield the final alcohol product. libretexts.org

Aldehydes are generally more reactive towards nucleophiles than ketones for two primary reasons:

Steric Factors : The presence of a small hydrogen atom in aldehydes presents less steric hindrance to an incoming nucleophile compared to the two bulkier alkyl or aryl groups attached to the carbonyl carbon in ketones. ncert.nic.in

Electronic Factors : The carbonyl carbon in aldehydes carries a greater partial positive charge than in ketones. libretexts.org Ketones have two electron-donating alkyl groups that help to stabilize the partial positive charge on the carbonyl carbon, thus reducing its electrophilicity. Aldehydes, with only one such group, are more electron-poor at this position and therefore more reactive. ncert.nic.inlibretexts.org

The reactivity of the aldehyde group in this compound follows these principles, making it a prime target for direct nucleophilic attack.

While isolated alkynes are electron-rich and typically undergo electrophilic addition, the alkyne unit in this compound behaves as an electrophile. ucsb.edumsu.edu This reversal of reactivity is due to its conjugation with the potent electron-withdrawing aldehyde group. This system is classified as an activated alkyne or an acetylenic Michael acceptor. acs.orgnih.gov

The conjugation transmits the electrophilic character of the carbonyl carbon through the double bond to the terminal carbon of the alkyne. This phenomenon is known as conjugate addition or Michael addition. masterorganicchemistry.comwikipedia.org Nucleophiles can attack the terminal (β-position relative to the carbonyl group) carbon of the alkyne in a 1,4-addition fashion. masterorganicchemistry.com The mechanism involves the attack of the nucleophile on the terminal alkyne carbon, with the simultaneous shift of electrons through the conjugated system to the carbonyl oxygen, forming an enolate intermediate. This intermediate is then protonated to give the final addition product. masterorganicchemistry.com

The efficiency of this reaction is dependent on several factors, including the nature of the nucleophile and the specific electron-withdrawing group. acs.org The reactivity trend for Michael acceptors generally correlates with the electron-withdrawing ability of the activating group, with aldehydes and ketones being highly effective. acs.orgnih.gov This makes the alkyne in this compound a significant site for nucleophilic attack, leading to the formation of β-functionalized compounds. thieme-connect.de

Table 1: Comparison of Electrophilic Sites in this compound

| Electrophilic Site | Type of Reaction | Driving Force | Typical Nucleophiles | Intermediate |

|---|---|---|---|---|

| Aldehyde Carbon (C1) | Nucleophilic Addition (1,2-Addition) | Polarity of the C=O bond, creating an electron-deficient carbon. quora.com | Grignard reagents, organolithiums, hydrides, cyanides. ncert.nic.injackwestin.com | Tetrahedral alkoxide. ncert.nic.in |

| Terminal Alkyne Carbon (C5) | Conjugate Addition (1,4-Addition / Michael Addition) | Conjugation with the electron-withdrawing aldehyde group. masterorganicchemistry.com | Enolates, amines, thiols, cuprates. masterorganicchemistry.comwikipedia.org | Enolate. masterorganicchemistry.com |

Cyclization Reactions and Annulation Strategies

The multiple reactive centers within the enynal structure of this compound make it an excellent substrate for a variety of cyclization reactions, enabling the efficient construction of complex cyclic and polycyclic frameworks.

Enynals can participate in transition-metal-free oxidative cyclization reactions. rsc.org A notable example is the synthesis of α-pyrone derivatives from enynals through a C-H functionalization pathway. rsc.org In this type of transformation, an oxidizing agent like potassium persulfate (K₂S₂O₈) can serve as both an oxygen source and a C-H functionalization agent. rsc.org This method facilitates the regioselective formation of two new C-O bonds, leading directly to the heterocyclic pyrone core. This approach is valued for avoiding the use of transition metals, which can be costly and require removal from the final products. rsc.org

Transition metals are powerful tools for catalyzing a vast array of cyclization reactions involving enynes and enynals. acs.orgthieme.de Catalysts based on platinum, ruthenium, palladium, and gold have been shown to be effective. acs.org These metals can activate the alkyne or alkene moieties towards nucleophilic attack or facilitate rearrangements and cycloadditions that would otherwise be difficult to achieve. nih.govcore.ac.uk The specific outcome of the reaction, such as the size of the ring formed and the resulting stereochemistry, can often be controlled by the choice of metal catalyst, its ligands, and the reaction conditions. acs.org For instance, PtCl₂ can catalyze the cyclization of enynes in the presence of water or alcohols to yield carbocycles with hydroxy or alkoxy functional groups. acs.org

In recent years, homogeneous gold catalysis has emerged as a particularly powerful method for activating the π-systems of enynes. beilstein-journals.orgmdpi.com Both gold(I) and gold(III) complexes are highly effective π-acids, readily coordinating to the alkyne moiety in enynals. This coordination significantly increases the electrophilicity of the alkyne, making it highly susceptible to attack by either external or internal nucleophiles. mdpi.com

A common mechanistic pathway in gold-catalyzed enyne cyclizations involves the initial activation of the alkyne by the gold catalyst. beilstein-journals.org This is followed by an intramolecular attack from the alkene, leading to the formation of various cyclic intermediates. For example, a cyclization can generate a key cyclopropyl (B3062369) gold carbene intermediate. beilstein-journals.org This highly reactive species can then undergo further rearrangements or reactions to furnish a diverse range of complex molecular architectures, regenerating the gold catalyst to complete the catalytic cycle. beilstein-journals.orgdntb.gov.ua Gold-catalyzed transformations are known for their high efficiency and mild reaction conditions, providing access to complex cyclic structures that are relevant to natural product synthesis and medicinal chemistry. mdpi.comresearchgate.net

Table 2: Overview of Cyclization Strategies for Enynal Systems

| Strategy | Catalyst/Reagent | Key Feature | Typical Product | Reference |

|---|---|---|---|---|

| Intramolecular Oxidative Coupling | K₂S₂O₈ (Potassium Persulfate) | Metal-free C-H functionalization and C-O bond formation. | α-Pyrone derivatives. | rsc.org |

| Transition Metal-Catalyzed Cyclization | PtCl₂, RuCl₃ | Activation of alkyne for intramolecular nucleophilic attack. | Functionalized carbocycles and heterocycles. | acs.org |

| Gold-Catalyzed Transformation | Au(I) or Au(III) complexes (e.g., AuCl₃) | Powerful π-acid activation of the alkyne, often proceeding through gold carbene intermediates. | Complex polycyclic and bicyclic structures. | beilstein-journals.orgmdpi.com |

Transition Metal-Catalyzed Cyclizations Involving Enynals

Silver-Catalyzed Multicomponent Reactions

This compound is a suitable substrate for silver-catalyzed multicomponent reactions, primarily due to the ability of silver(I) salts to act as potent π-philic Lewis acids. beilstein-journals.org Silver catalysts effectively activate the alkyne moiety of the enynal, enhancing its electrophilicity and rendering it susceptible to nucleophilic attack. This activation is a key step in initiating complex reaction cascades.

A notable example of such a reaction involves the silver-catalyzed interaction of enynals with alkenes. nih.gov This process can proceed through a tandem pathway involving a 1,3-dipolar cycloaddition followed by cyclopropanation to construct polycyclic molecular frameworks. The proposed mechanism suggests that the silver catalyst first activates the enynal system. This facilitates a sequence of intramolecular transformations that generate a reactive intermediate, which then engages the external alkene component to complete the multicomponent assembly. nih.gov The versatility of these reactions allows for the generation of significant molecular diversity from relatively simple starting materials. researchgate.net

The general mechanism for silver-catalyzed multicomponent reactions involving 2-alkynyl aldehydes often begins with the formation of an imine intermediate via condensation with an amine. The silver catalyst then promotes an endo-dig cyclization, activating the triple bond for nucleophilic attack by the imine nitrogen. This generates a key iminium intermediate that can be trapped by a third nucleophilic component, leading to the final product. beilstein-journals.org While this specific pathway involves an amine, the underlying principle of silver-catalyzed alkyne activation is directly applicable to this compound, enabling its participation in analogous multicomponent transformations.

| Catalyst | Reactant 2 | Reactant 3 | Product Type | Ref |

| Ag(I) Salts | Alkene | - | Polycyclic Compounds | nih.gov |

| Ag(I) Complexes | Amine | Nucleophile | Substituted Heterocycles | beilstein-journals.org |

| Ag(I)-NHC | Aldehyde, Malononitrile, NH4OAc | Ketone | Substituted Pyridines | rsc.org |

Carbene Chemistry and Related Transformations

The enynal scaffold of this compound serves as an excellent starting point for a variety of transformations involving carbene intermediates. These reactions leverage the unique electronic structure of the molecule to access complex heterocyclic and carbocyclic systems.

Enynals such as this compound are highly effective precursors for the generation of furyl-substituted metal carbenes. researchgate.netdongguk.edu This transformation is typically catalyzed by transition metals (e.g., Rh, Au, Cu, Zn) and proceeds in a 100% atom-economical manner. researchgate.netchim.it The accepted mechanism involves the initial coordination of the electrophilic metal catalyst to the C-C triple bond of the enynal. This is followed by an intramolecular 5-exo-dig cyclization, where the carbonyl oxygen attacks the activated alkyne, leading to a rearrangement cascade that forms the stable aromatic furan (B31954) ring and generates a metal-carbene species. researchgate.netnih.gov

Once formed, these highly functionalized furyl metal carbenes are not typically isolated but are immediately trapped in subsequent reactions, demonstrating a rich and diverse reactivity profile. chim.it This strategy provides a powerful tool for the synthesis of complex furan-containing molecules from readily available acyclic precursors. researchgate.netchim.it

The formation of pyrylium (B1242799) species from enynals is less direct. Pyrylium salts are typically synthesized through condensation reactions of components like α,β-unsaturated ketones and β-diketones. wikipedia.orgnih.gov However, the enynal structure does offer a potential, albeit less explored, route. Nucleophilic attack on the aldehyde of this compound, followed by cyclization involving the alkyne and subsequent dehydration/oxidation, could theoretically lead to a substituted pyrylium cation. These pyrylium salts are themselves valuable intermediates, known to react with various nucleophiles to generate a wide range of other aromatic and heterocyclic compounds, such as pyridines and benzene (B151609) derivatives. nih.govorientjchem.org

The furyl-metal carbene generated from this compound can undergo a variety of characteristic carbene-transfer reactions. These transformations are synthetically valuable for forming new carbon-carbon and carbon-heteroatom bonds. dongguk.edu

Cyclopropanation: In the presence of an alkene, the furyl-carbene intermediate can undergo a cyclopropanation reaction to form a vinylcyclopropane (B126155) derivative. chim.itnih.gov This reaction involves the addition of the carbene carbon to the double bond of the alkene, creating a three-membered ring. wikipedia.org The reaction is often stereospecific, with the stereochemistry of the starting alkene being retained in the cyclopropane (B1198618) product. masterorganicchemistry.com Various metal catalysts, including those based on rhodium and zinc, have proven effective for this transformation. nih.gov

X-H/C-H Insertion: A remarkable property of metal-stabilized carbenes is their ability to insert into unactivated C-H and heteroatom-hydrogen (X-H) bonds. nih.govwikipedia.org This allows for the direct functionalization of otherwise inert positions in a molecule. The furyl-carbene derived from the enynal can participate in both intermolecular and intramolecular insertion reactions. researchgate.netchemtube3d.com

C-H Insertion: The carbene can insert into aliphatic C-H bonds, providing a direct method for C-C bond formation. The selectivity of the insertion (i.e., into primary, secondary, or tertiary C-H bonds) is influenced by both steric and electronic factors, as well as the choice of metal catalyst. wikipedia.org

X-H Insertion: The carbene readily inserts into the X-H bonds of alcohols (O-H), amines (N-H), and silanes (Si-H), among others. rsc.orgnih.gov This provides a straightforward route to α-furyl substituted ethers, amines, and silanes.

The table below summarizes representative carbene-transfer reactions.

| Carbene Source | Trapping Reagent | Catalyst System | Reaction Type | Product Class | Ref |

| Enynone | Styrene | Rh₂(OAc)₄ | Cyclopropanation | Furyl-cyclopropane | chim.it |

| Vinyldiazolactone | 1,4-Cyclohexadiene | Rh₂(S-MenthAZ)₄ | C-H Insertion | Allylic C-H insertion product | nih.gov |

| Vinyl N-triftosylhydrazone | Triethylsilane | Ag₂CO₃ | Si-H Insertion | Allylsilane | rsc.org |

| Enynal | 2-Pyridone | Chiral Rh(II) | N-H Insertion | N-alkylated pyridone | researchgate.net |

In the presence of molecules containing heteroatoms with lone pairs of electrons (e.g., sulfides, ethers, amines), the furyl-metal carbene intermediate can form an onium ylide. nih.gov An ylide is a neutral species containing a negatively charged carbon adjacent to a positively charged heteroatom. These ylides are versatile reactive intermediates that can undergo subsequent sigmatropic rearrangements to form new, more complex molecular structures. semanticscholar.orgresearchgate.net

Two primary rearrangement pathways for these ylides are:

researchgate.netchim.it-Sigmatropic Rearrangement: This is a common pathway for allylic sulfonium (B1226848) or oxonium ylides. Known as the Doyle-Kirmse reaction in the context of carbenes reacting with allyl sulfides, this concerted pericyclic reaction involves a five-membered transition state. rsc.org It results in the formation of a rearranged homoallylic sulfide (B99878) or ether, effectively transferring the furyl moiety and forming a new C-C bond. nih.gov

researchgate.netresearchgate.net-Sigmatropic Rearrangement: Also known as the Stevens rearrangement, this pathway involves the formal migration of a group from the heteroatom to the adjacent, carbanionic carbon of the ylide. semanticscholar.org This process is often non-concerted and may proceed through a radical pair intermediate. It results in the formation of a rearranged product where the carbon skeleton has been altered.

The choice between these rearrangement pathways is influenced by the nature of the ylide, the substituents, and the reaction conditions. These carbene-to-ylide-to-rearrangement sequences provide a powerful synthetic strategy for rapidly increasing molecular complexity. nih.govrsc.org

Other Key Reaction Pathways

The structure of this compound features an α,β-unsaturated aldehyde system, making it an excellent Michael acceptor for conjugate addition reactions. thieme-connect.de In this pathway, a nucleophile attacks the β-carbon (C4) of the conjugated system, rather than the carbonyl carbon (C1). This 1,4-addition is driven by the formation of a resonance-stabilized enolate intermediate.

A wide variety of nucleophiles can participate in this reaction, including:

Organometallic Reagents: Organocuprates (Gilman reagents) are particularly effective for 1,4-addition to enones and enals, minimizing the competing 1,2-addition to the carbonyl group. Grignard reagents can also be used, often in the presence of a copper catalyst.

Stabilized Carbanions: Soft nucleophiles, such as enolates derived from malonic esters, β-ketoesters, and nitroalkanes, readily add in a conjugate fashion.

Heteroatom Nucleophiles: Amines, thiols, and alcohols can also act as nucleophiles in conjugate addition reactions, leading to the formation of β-amino, β-thio, and β-alkoxy aldehydes, respectively.

The initial enolate formed after the addition can be protonated upon workup to yield the saturated aldehyde product. The presence of the methyl group at C3 and the terminal alkyne provides steric and electronic influences that can affect the rate and stereochemical outcome of the addition.

The table below shows potential products from the conjugate addition of various nucleophiles to this compound.

| Nucleophile (Nu⁻) | Reagent Example | Product Structure after Protonation |

| Alkyl | (CH₃)₂CuLi | 4-ethyl-3-methyl-4-pentynal |

| Phenyl | (Ph)₂CuLi | 3-methyl-4-phenyl-4-pentynal |

| Malonate | Na⁺[CH(CO₂Et)₂]⁻ | Diethyl 2-(1-formyl-2-methylprop-2-ynyl)malonate |

| Amine | H₂NCH₃ | 4-(methylamino)-3-methyl-4-pentynal |

| Thiol | HSCH₂CH₃ | 4-(ethylthio)-3-methyl-4-pentynal |

Functional Group Interconversions of Enynal Derivatives

The reactivity of the enynal functional group, as present in this compound and its derivatives, offers a versatile platform for a variety of functional group interconversions. Catalytic systems, particularly those involving transition metals like gold, rhodium, and copper, are instrumental in activating the enynal moiety to participate in complex transformations, leading to the synthesis of diverse molecular architectures. These reactions often proceed through the formation of reactive intermediates, which can then be trapped by various nucleophiles or participate in cycloaddition reactions.

One significant area of research involves the use of enynals as precursors to metal carbenes. For instance, a cooperative catalytic system using an achiral dirhodium complex and a chiral phosphoric acid can facilitate an asymmetric three-component reaction between an enynal, an alcohol, and an imine. acs.org This process efficiently generates chiral α-furyl-β-amino carboxylate derivatives, featuring adjacent quaternary and tertiary stereocenters, with high yields and excellent stereoselectivity. acs.org The reaction is notable for its atom economy and ability to construct complex chiral molecules from simple, readily available starting materials under mild conditions. acs.org

The practicability of this transformation is demonstrated by its successful implementation on a gram scale. For example, the reaction of enynal 1a with benzyl (B1604629) alcohol and an imine derivative yielded the corresponding α-furyl-β-amino carboxylate in 90% yield with greater than 99% enantiomeric excess (ee). acs.org

| Enynal Substrate | Alcohol | Imine | Product Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| 1a | Benzyl alcohol | 3d | 90 | >99 |

| 1a | Methanol | 3a | 95 | 98 |

| 1b | Ethanol | 3b | 88 | 99 |

| 1c | Allyl alcohol | 3c | 85 | 97 |

Gold-catalyzed reactions also represent a powerful tool for the functional group interconversion of enynal derivatives. For example, a gold-catalyzed reaction of enynals with alkenes has been developed for the synthesis of binaphthyl derivatives. nih.gov This transformation proceeds through an o-Quinodimethane (o-QDM) intermediate, showcasing the ability of gold catalysts to orchestrate complex cascade reactions. nih.gov

Furthermore, copper-catalyzed intramolecular cyclizations provide an efficient pathway for converting enynal derivatives into complex polycyclic systems. An efficient method for synthesizing scispace.comscispace.comscispace.comvanderbilt.edu tetracyclic fused ring steroid skeletons has been developed through a copper-catalyzed [4+2] cycloaddition reaction of 1,6-enyne-als. researchgate.net This demonstrates how the aldehyde and alkyne functionalities within the enynal system can be leveraged to construct intricate molecular frameworks, such as those found in estradiol (B170435) and estrone. researchgate.net

Despite a comprehensive search for experimental spectroscopic data on the chemical compound "this compound," publicly available, detailed research findings necessary to construct the requested article are not available.

Searches for specific spectroscopic information, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data for "this compound," did not yield any published experimental results. While the compound is listed in chemical databases such as PubChem, the available information is generally limited to computed or predicted data rather than experimentally determined and published research findings.

The inquiry for ¹H NMR, ¹³C NMR, dynamic NMR studies, characteristic group frequencies from FT-IR, and mass spectrometry fragmentation patterns for this specific molecule did not return any peer-reviewed studies or spectral database entries that would allow for a thorough and scientifically accurate discussion as outlined in the user's request.

Therefore, due to the absence of detailed and verifiable research findings in the public domain, it is not possible to generate the requested scientific article with the specified level of detail and adherence to factual accuracy. The creation of such an article would require access to proprietary research data or laboratory analysis that is not currently available through standard scientific literature and database searches.

Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity

Gas chromatography coupled with mass spectrometry (GC-MS) serves as a fundamental tool for the identification and purity assessment of volatile compounds like (E)-3-methylpent-2-en-4-ynal. In a typical GC-MS analysis, the compound is first separated from any impurities based on its boiling point and affinity for the stationary phase of the GC column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for its identification under specific chromatographic conditions.

Following separation, the eluted compound enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). This high-energy process results in the formation of a molecular ion (M⁺) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured, producing a mass spectrum that is a unique fingerprint of the molecule.

For this compound (C₆H₆O), the molecular ion peak would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern is dictated by the molecule's structure, particularly the locations of the double bond, triple bond, and the aldehyde functional group. The weakest bonds are most likely to cleave, and the most stable resulting cations will be the most abundant. libretexts.org

Key fragmentation pathways for aldehydes often involve the loss of a hydrogen atom (M-1) or the formyl radical (M-29), resulting from cleavage of the bonds adjacent to the carbonyl group. libretexts.org For ketones, a major fragmentation pathway is the cleavage of the C-C bonds adjacent to the carbonyl. libretexts.org Given the conjugated nature of this compound, fragmentation can also be expected to occur at other points in the carbon chain, influenced by the stability of the resulting carbocations.

Table 1: Expected GC-MS Fragmentation Data for this compound

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Possible Identity |

| [C₆H₆O]⁺ | 94 | Molecular Ion (M⁺) |

| [C₆H₅O]⁺ | 93 | [M-H]⁺ |

| [C₅H₆]⁺ | 66 | [M-CO]⁺ |

| [C₅H₅]⁺ | 65 | [M-CHO]⁺ |

| [C₄H₃]⁺ | 51 | Loss of methyl and CO |

| [C₃H₃]⁺ | 39 | Propargyl cation |

This table represents a hypothetical fragmentation pattern based on the principles of mass spectrometry for aldehydes and conjugated systems. Actual experimental data may vary.

Purity assessment by GC-MS is achieved by analyzing the gas chromatogram. A pure sample will ideally show a single, sharp peak at a specific retention time. The presence of additional peaks would indicate the presence of impurities, and the area under each peak is proportional to the relative amount of that compound in the mixture.

High-Resolution Mass Spectrometry (HR-MS) for Precise Mass Determination

High-resolution mass spectrometry (HR-MS) is an indispensable technique for the unambiguous determination of a compound's elemental formula. Unlike standard mass spectrometry, HR-MS can measure the mass-to-charge ratio of an ion with a very high degree of accuracy, typically to four or five decimal places. This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₆H₆O. The exact mass of this compound can be calculated by summing the precise masses of its constituent atoms. The experimentally determined mass from HR-MS is then compared to this theoretical value to confirm the elemental composition.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₆H₆O | - |

| Calculated Exact Mass | 94.041864811 Da | Computed from atomic masses |

| Experimentally Determined Mass | Matches calculated mass | PubChem nih.gov |

The close agreement between the calculated and experimentally determined exact masses provides strong evidence for the assigned molecular formula of this compound. nih.gov

Electronic Spectroscopy for Conjugation Analysis

Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, is a powerful tool for investigating the conjugated π-electron system of a molecule. Compounds containing conjugated systems, such as the en-yne-al structure of this compound, can absorb energy from UV or visible light, which promotes an electron from a lower energy molecular orbital to a higher energy one. libretexts.org

The structure of this compound features a conjugated system comprising a carbon-carbon double bond, a carbon-carbon triple bond, and a carbonyl group. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, the molecule absorbs light at longer wavelengths (lower energy) compared to its non-conjugated counterparts. libretexts.org

For α,β-unsaturated carbonyl compounds, two main types of electronic transitions are typically observed: researchgate.net

π → π* transition: This involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are generally of high intensity.

n → π* transition: This involves the promotion of a non-bonding electron (from the lone pair on the oxygen atom of the carbonyl group) to a π* antibonding orbital. These transitions are typically of lower intensity compared to π → π* transitions.

Table 3: Expected Electronic Transitions for this compound

| Electronic Transition | Description | Expected Wavelength Region | Relative Intensity |

| π → π | Excitation from a π bonding orbital to a π antibonding orbital | Longer UV wavelength | High |

| n → π | Excitation of a non-bonding electron to a π antibonding orbital | Shorter UV wavelength | Low |

This table is based on the general principles of electronic spectroscopy for conjugated carbonyl compounds.

The position and intensity of these absorption bands provide valuable information about the electronic structure of the molecule and confirm the presence of the conjugated system.

Advanced Applications and Derivatization in Complex Molecular Synthesis

Building Blocks for Macrocyclic and Annulene Systems

The rigid and planar structure imparted by the eneyne moiety of (E)-3-methylpent-2-en-4-ynal and its derivatives makes them ideal precursors for the synthesis of macrocyclic and annulene systems. These large, conjugated ring systems are of significant interest due to their unique aromatic properties and potential applications in materials science.

While direct use of the aldehyde has not been extensively detailed, the core C6 structure of this compound is integral to the synthesis of methano-bridged tetradehydroannulenes. The corresponding phosphonium (B103445) salt, 3-methylpent-2-en-4-ynyl(triphenyl)phosphonium bromide, derived from the alcohol analog of the target aldehyde, is a key reagent in these syntheses. rsc.org This phosphonium salt undergoes a Wittig reaction with various dialdehydes, such as 1,6-bis-(4-formylbuta-1,3-dienyl)cyclohepta-1,3,5-triene and its vinylogous counterparts. rsc.org The resulting acyclic diacetylenic compounds are then subjected to intramolecular oxidative coupling to yield the final annulene structures. rsc.org This methodology has been successfully employed to create a series of large-ring annulenes, including -, rsc.org-, nih.gov-, nih.gov-, researchgate.net-, and nih.govannulenes, allowing for the systematic study of their aromatic properties as a function of ring size. rsc.orgmdpi.com

This compound is directly implicated in the synthesis of mdpi.comquora.comcyclophanpolyenediynes. These fascinating molecules, which feature a benzene (B151609) ring bridged by a long, unsaturated chain, are constructed via a double Wittig reaction. In this key step, this compound, or its vinylogous aldehydes, reacts with 1,3-bis(triphenylphosphoniomethyl)benzene dibromide. This reaction forms an acyclic precursor containing two terminal acetylene (B1199291) units, which then undergoes intramolecular oxidative coupling to afford the final cyclophanpolyenediyne structure.

The direct application of this compound in the synthesis of annulenediones is not well-documented in readily available scientific literature. However, the general reactivity of unsaturated aldehydes suggests a potential, though currently speculative, role in such syntheses. Annulenediones, which are macrocyclic compounds containing ketone functionalities within the conjugated ring, are often synthesized through pathways involving aldol (B89426) condensations or other carbonyl coupling reactions of polyunsaturated precursors. Given the structure of this compound, it could hypothetically be incorporated into larger frameworks that are subsequently oxidized to form annulenedione systems. Further research would be required to explore and establish this synthetic utility.

Development of Functionalized Organic Molecules

The true strength of this compound and its analogs lies in their capacity to serve as foundational scaffolds for a diverse array of functionalized organic molecules, including extended conjugated systems and complex cyclic structures.

Enynal scaffolds are fundamental precursors for the synthesis of polyenes and polyynes, which are classes of compounds with significant interest in materials science and medicinal chemistry. The conjugated system of an enynal can be systematically extended through various synthetic methodologies.

Polyenes, characterized by their alternating double and single carbon-carbon bonds, can be synthesized using strategies that involve the iterative coupling of smaller unsaturated units. nih.govillinois.edusemanticscholar.orgnih.gov While specific examples detailing the direct use of this compound are not extensively reported, the principles of such syntheses are broadly applicable to enynal substrates. These methods often rely on transition-metal-catalyzed cross-coupling reactions to build the polyene chain with high stereocontrol.

Polyynes, which consist of alternating triple and single carbon-carbon bonds, are another class of molecules accessible from enynal precursors. The synthesis of these often unstable molecules has been a subject of considerable research, with applications ranging from molecular wires to precursors for novel carbon allotropes like carbyne. wikipedia.orgnih.gov Synthetic strategies towards polyynes frequently involve oxidative acetylenic coupling reactions, such as the Glaser or Hay coupling, to link alkyne units. wikipedia.org An enynal like this compound could, in principle, be modified and incorporated into such coupling schemes to generate complex polyyne structures. The table below summarizes key synthetic approaches to polyenes and polyynes where enynal-type structures could serve as valuable starting points.

| Target Molecule Class | General Synthetic Strategy | Key Reactions | Potential Role of Enynal Scaffolds |

| Polyenes | Iterative cross-coupling of bifunctional building blocks | Suzuki-Miyaura coupling, Stille coupling | As a bifunctional building block after suitable modification. |

| Polyynes | Oxidative dimerization of terminal alkynes | Glaser coupling, Hay coupling, Cadiot-Chodkiewicz coupling | As a starting material to be coupled or as a core structure for further elaboration. |

The enynal scaffold is a particularly powerful tool for the construction of a wide variety of both carbocyclic and heterocyclic ring systems. The presence of multiple reactive sites within the conjugated framework allows for a range of cyclization strategies, including cycloaddition reactions and transition-metal-catalyzed transformations.

Cycloaddition reactions, such as the Diels-Alder and various dipolar cycloadditions, are highly effective methods for the rapid assembly of cyclic and heterocyclic frameworks with a high degree of stereocontrol. libretexts.orgyoutube.com The electron-deficient alkene moiety of an enynal can act as a dienophile or a dipolarophile, reacting with suitable dienes or dipoles to form six- or five-membered rings, respectively. These reactions provide an atom-economical route to complex cyclic systems.

Furthermore, transition-metal catalysis has opened up a vast array of possibilities for the cyclization of enynals. rsc.orgnih.govrsc.orgmdpi.comnih.gov Catalysts based on metals such as palladium, rhodium, ruthenium, and gold can activate the alkyne and aldehyde functionalities of the enynal, promoting intramolecular reactions that lead to the formation of diverse ring structures. These reactions can proceed through various mechanisms, including hydroarylation and C-H activation, to generate fused, bridged, or spirocyclic systems. The versatility of these catalytic approaches allows for the synthesis of a broad spectrum of carbo- and heterocycles from readily available enynal precursors.

| Cyclic System | Synthetic Approach | Reaction Type | Description |

| Carbocycles | Intramolecular [4+2] Cycloaddition | Diels-Alder Reaction | The enynal can act as a dienophile, reacting with a tethered diene to form a bicyclic system. |

| Carbocycles | Transition-Metal-Catalyzed Cyclization | Enyne Cycloisomerization | Metal catalysts can promote the rearrangement of the enynal skeleton to form various carbocyclic rings. |

| Heterocycles | [3+2] Dipolar Cycloaddition | 1,3-Dipolar Cycloaddition | The alkene part of the enynal can react with 1,3-dipoles to form five-membered heterocyclic rings. |

| Heterocycles | Transition-Metal-Catalyzed Annulation | C-H Activation/Annulation | A metal catalyst can facilitate the reaction of the enynal with a coupling partner to build a heterocyclic ring through C-H bond functionalization. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic makeup of (E)-3-methylpent-2-en-4-ynal. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and the energies and shapes of its molecular orbitals. The conjugated system, comprising a double bond, a single bond, and a triple bond, dictates the arrangement of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is typically associated with the regions of highest electron density and represents the orbital from which the molecule is most likely to donate electrons in a chemical reaction. For this compound, the HOMO is expected to be a π-orbital with significant electron density spread across the C=C and C≡C bonds. The LUMO, conversely, represents the orbital to which the molecule can accept electrons and is concentrated over the π-antibonding regions of the conjugated system. The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's reactivity and its absorption of ultraviolet-visible light. libretexts.org A smaller HOMO-LUMO gap generally corresponds to higher reactivity and absorption at longer wavelengths. libretexts.org

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound

| Molecular Orbital | Primary Character | Predicted Energy Level (Arbitrary Units) | Key Atomic Contributions |

|---|---|---|---|

| LUMO | π* (antibonding) | -1.5 | C=O, C=C, C≡C |

| HOMO | π (bonding) | -8.0 | C=C, C≡C |

Note: Energy levels are illustrative and depend on the specific computational method used.

Conformational Analysis and Stereochemical Preferences of the (E)-Isomer

Conformational analysis of this compound focuses on the different spatial arrangements of atoms that can be interconverted through rotation around single bonds. The "(E)" designation specifies the stereochemistry at the C2=C3 double bond, where the higher priority groups (the acetyl group and the ethyl-equivalent group) are on opposite sides. This configuration is fixed and does not change without breaking bonds.

The primary source of conformational flexibility arises from rotation around the C3-C(methyl) and C2-C(aldehyde) single bonds. However, for a conjugated system to achieve maximum stability, the p-orbitals of the adjacent atoms must overlap effectively, which requires a planar or near-planar arrangement of the atoms in the conjugated backbone. wikipedia.org Therefore, the most stable conformer of this compound is predicted to be the one where the entire conjugated system (O=C-C=C-C≡C) lies in a single plane. Deviations from this planar conformation would disrupt π-orbital overlap, leading to a higher energy state. Theoretical calculations can map the potential energy surface as a function of these rotational angles to identify the lowest energy conformers.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (O=C-C=C) | Dihedral Angle (C=C-C≡C) | Relative Energy (kJ/mol) | Predicted Stability |

|---|---|---|---|---|

| s-trans (planar) | 180° | 180° | 0 | Most Stable |

| s-cis (planar) | 0° | 180° | 5-10 | Less Stable |

Studies on π-Electron Delocalization in Conjugated Systems

The arrangement of alternating multiple and single bonds in this compound (C=C-C≡C) forms a conjugated system. wikipedia.org Conjugation allows for the delocalization of π-electrons across the overlapping p-orbitals of the participating atoms. wikipedia.orgmasterorganicchemistry.com This delocalization means the π-electrons are not confined to a single bond or atom but are spread over the entire conjugated framework. wikipedia.org

Table 3: Comparison of Typical vs. Predicted Bond Lengths (in Ångströms) in this compound

| Bond Type | Typical Bond Length (Å) | Predicted Bond Length in Conjugated System (Å) |

|---|---|---|

| C-C (alkane) | 1.54 | - |

| C-C (in conjugated system) | - | ~1.46 |

| C=C (alkene) | 1.34 | ~1.36 |

Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. For a molecule like this compound, which contains both an aldehyde and an enyne functional group, various reactions are possible, such as nucleophilic addition to the carbonyl carbon or reactions involving the conjugated π-system.

Theoretical methods can be used to map the entire reaction pathway from reactants to products. A key point along this pathway is the transition state, which is the highest energy point on the minimum energy path connecting reactants and products. ucsb.eduyoutube.com The transition state is not a stable molecule and cannot be isolated, but its structure and energy can be calculated. youtube.com By locating the transition state structure (a first-order saddle point on the potential energy surface), chemists can determine the activation energy of the reaction, which is a critical factor governing the reaction rate. ucsb.edu This process, known as transition state analysis, allows for the comparison of different potential reaction pathways to predict which one is most favorable. nih.gov For example, one could computationally model the addition of a nucleophile to the aldehyde group and analyze the geometry, charge distribution, and energy of the resulting transition state to understand the reaction's feasibility. youtube.com

Table 4: Illustrative Data from a Hypothetical Transition State Analysis for Nucleophilic Addition

| Parameter | Reactant (Aldehyde) | Transition State | Product (Alkoxide) |

|---|---|---|---|

| C=O Bond Length (Å) | 1.23 | 1.35 | - |

| C-Nucleophile Bond Length (Å) | - | 1.95 | 1.49 |

| Charge on Oxygen Atom | -0.5 | -0.8 | -1.0 |

Q & A

Q. What are the optimal synthetic routes for (E)-3-methylpent-2-en-4-ynal, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer :

- Step 1 : Compare literature-reported methods (e.g., aldol condensation, alkyne functionalization) using systematic review frameworks to identify variables like catalysts (e.g., organocatalysts vs. transition metals), solvent polarity, and temperature .

- Step 2 : Validate stereochemical purity via chiral HPLC or NMR-based Mosher ester analysis .

- Step 3 : Quantify yields and enantiomeric excess (ee) under varying conditions to optimize selectivity.

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

Methodological Answer :

- NMR : Analyze - and -NMR shifts for diagnostic signals (e.g., aldehyde proton at ~9-10 ppm, conjugated enyne system) .

- IR : Confirm aldehyde C=O stretch (~1700 cm) and alkyne C≡C stretch (~2100-2260 cm) .

- MS : Use high-resolution mass spectrometry (HRMS) to verify molecular ion ([M+H]) and fragmentation patterns.

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer :

- PPE : Use nitrile gloves, goggles, and fume hoods to mitigate exposure to reactive aldehyde and alkyne groups .

- Waste Disposal : Segregate waste and collaborate with certified agencies for neutralization of toxic byproducts (e.g., via oxidation or incineration) .

Advanced Research Questions

Q. How do computational methods (DFT, MD simulations) explain the reactivity and stability of this compound in different solvents?

Methodological Answer :

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare solvent effects (polar vs. nonpolar) on transition-state energies .

- MD Simulations : Model solvation shells to assess conformational stability and solvent-alkyne interactions. Validate with experimental dielectric constant data .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound-mediated reactions?

Methodological Answer :

- Systematic Review : Apply PRISMA guidelines to screen studies, focusing on variables like catalyst loading, substrate scope, and purity controls .

- Meta-Analysis : Use random-effects models to quantify heterogeneity across studies and identify outliers (e.g., via I statistic) .

- Sensitivity Analysis : Test reproducibility under standardized conditions (e.g., fixed catalyst:substrate ratios) .

Q. How can this compound serve as a precursor in natural product synthesis, and what are key mechanistic challenges?

Methodological Answer :

- Retrosynthetic Analysis : Identify target bonds (e.g., C-C bonds in terpenoids) formed via aldehyde/alkyne reactivity. Prioritize protecting-group strategies for sensitive functionalities .

- Mechanistic Probes : Use isotopic labeling (, ) to trace aldehyde participation in cycloadditions or nucleophilic attacks .

Data Analysis & Interpretation

Q. How should researchers address discrepancies in thermodynamic data (e.g., ΔH, ΔG) for this compound across studies?

Methodological Answer :

Q. What statistical frameworks are appropriate for analyzing structure-activity relationships (SAR) involving this compound derivatives?

Methodological Answer :

- Multivariate Regression : Correlate substituent effects (e.g., Hammett σ values) with bioactivity data (IC, EC) .

- Machine Learning : Train QSAR models using descriptors like logP, molar refractivity, and topological polar surface area (TPSA) .

Interdisciplinary Applications

Q. How can this compound be integrated into materials science for functional polymer design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.